(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
Description
The compound (E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a structurally complex acrylamide derivative featuring:
- An (E)-configured acrylamide backbone, which is critical for molecular rigidity and interaction with biological targets.
- A 2-chlorophenyl group at the α-position, contributing to hydrophobic interactions and steric effects.
- A thieno[3,2-d]pyrimidin-4-one moiety linked via an ethyl chain to the acrylamide nitrogen. This heterocyclic system is known for its role in kinase inhibition and DNA intercalation .
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-4-2-1-3-12(13)5-6-15(22)19-8-9-21-11-20-14-7-10-24-16(14)17(21)23/h1-7,10-11H,8-9H2,(H,19,22)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUTXQUMSKMBDM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on existing literature.
Synthesis
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide involves multiple synthetic steps that typically include the formation of thieno[3,2-d]pyrimidine derivatives. These derivatives are prepared through reactions involving thiophene and pyrimidine precursors, often employing methods such as microwave irradiation or traditional reflux techniques to enhance yield and purity .
Antitumor Activity
Several studies have demonstrated the antitumor properties of thieno[3,2-d]pyrimidine derivatives, suggesting that compounds like (E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide may exhibit similar effects. For instance, derivatives have shown significant inhibition against various cancer cell lines, with IC50 values indicating potent activity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MV4-11 (leukemia) | 0.3 | MEK1/2 inhibition |
| Compound 2 | MOLM13 (leukemia) | 1.2 | ERK pathway downregulation |
Antimicrobial Activity
Research has also indicated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. In a study focusing on various bacterial strains, compounds similar to (E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide were found to inhibit bacterial growth effectively .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies
- Inhibition of Tumor Growth : A case study involving a derivative similar to (E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide demonstrated significant tumor regression in xenograft models. The study reported a dose-dependent response with effective treatment observed at dosages as low as 10 mg/kg .
- Mechanistic Insights : Another study investigated the mechanism by which thieno[3,2-d]pyrimidine derivatives inhibit cancer cell proliferation. It was found that these compounds induce cell cycle arrest in the G0/G1 phase, leading to reduced cellular proliferation and increased apoptosis in sensitive cell lines .
Applications De Recherche Scientifique
Synthesis and Structural Insights
The compound can be synthesized through a multi-step process involving the modification of thieno[3,2-d]pyrimidine derivatives. The synthesis typically includes the formation of the acrylamide linkage, which is crucial for its biological activity. The structural framework allows for various substitutions that can enhance its pharmacological properties.
Anticancer Properties
Studies have indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide exhibit promising anticancer activities. For instance, derivatives of thieno[3,2-d]pyrimidines have shown inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the MEK/ERK pathway .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of compounds containing thieno[3,2-d]pyrimidine moieties. These compounds demonstrate activity against a range of bacterial strains and may serve as lead compounds for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance their potency against microbial targets .
Case Studies and Research Findings
- Anticancer Activity : A study investigated a series of thieno[3,2-d]pyrimidine derivatives, finding that certain substitutions led to significant growth inhibition in cancer cell lines. For example, compounds with specific halogen substitutions exhibited lower IC50 values, indicating higher potency against cancer cells compared to standard treatments .
- Antimicrobial Evaluation : In another study focusing on thieno derivatives, several compounds were tested for their antimicrobial efficacy. The results showed that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that (E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide could be a candidate for further development in this area .
Data Table: Summary of Biological Activities
Analyse Des Réactions Chimiques
Acrylamide Reactivity
The acrylamide moiety (CH₂=CH–CO–NH–) undergoes characteristic reactions:
Example : Under basic conditions (piperidine/ethanol), the acrylamide group participates in intramolecular cyclization to form pyridone derivatives, as observed in structurally analogous systems .
Chlorophenyl Group Reactivity
The 2-chlorophenyl substituent exhibits electrophilic aromatic substitution (EAS) and cross-coupling potential:
Note : The ortho-chloro position enhances steric hindrance, reducing reaction rates compared to para-substituted analogs .
Thieno[3,2-d]pyrimidin-4-one Core Reactions
The fused heterocycle participates in ring-modifying reactions:
Mechanistic Insight : The 4-oxo group activates the C2 position for nucleophilic attacks, facilitating functionalization .
Ethylaminoethyl Side Chain Reactivity
The –NH–CH₂–CH₂– group enables further derivatization:
Stability Under Physiological Conditions
Critical degradation pathways impact pharmacokinetics:
Comparaison Avec Des Composés Similaires
Structural Analog: (E)-3-(3-Chlorophenyl)-N-Phenethylacrylamide (LQM445)
Key Features :
- Substituent Position : The chlorophenyl group is at the 3-position instead of the 2-position in the target compound.
- Side Chain: A phenethyl group replaces the thienopyrimidinone-linked ethyl chain.
Implications :
- Bioactivity : LQM445 and related analogs (e.g., LQM446, LQM447) are studied for antiviral activity. The 3-chlorophenyl group may alter binding affinity compared to the 2-chlorophenyl isomer .
- Synthesis : Yields for these compounds range from 70–85%, suggesting similar synthetic feasibility for the target compound .
Structural Analog: 3-(2-Chloropyridin-4-yl)-N-(3,4-Dimethoxyphenethyl)acrylamide (11h)
Key Features :
- Heterocyclic Core: A chloropyridine replaces the thienopyrimidinone group.
- Substituents : The ethyl chain is substituted with a 3,4-dimethoxyphenethyl group.
Implications :
Structural Analog: 2-Cyano-N-(4-Hydroxyphenyl)-3-(4-Methoxyphenyl)acrylamide (ACR-2)
Key Features :
Implications :
- Electron-Withdrawing Effects: The cyano group enhances electrophilicity, a feature absent in the target compound but relevant for tuning reactivity.
- Adsorption Behavior : ACR-2 follows Langmuir isotherm adsorption, suggesting surface-active properties that could parallel the target compound’s interactions in biological systems .
Structural Analog: (Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-Hydroxy-3-Methoxyphenyl)-N-Propylacrylamide (3312)
Key Features :
- Dual Acrylamide Backbone : Combines (E)- and (Z)-configurations, unlike the target compound’s single (E)-acrylamide.
- Hydroxy-Methoxy Substitution : Introduces hydrogen-bonding capability.
Implications :
- Synthetic Complexity : Multi-step synthesis involving oxazolone intermediates highlights challenges in achieving high purity for structurally intricate acrylamides .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Selected Analogs
Table 2: Spectroscopic Signatures
| Compound Name | FTIR Peaks (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| 11h | N/A | 1.99 (CH₃), 6.58–7.14 (Ar-H) |
| ACR-2 | 3406 (OH), 2217 (C≡N) | N/A |
Key Research Findings and Trends
- Heterocyclic Moieties: Thienopyrimidinone systems (target) vs. pyridine (11h) or pyrimidine () cores influence solubility and target selectivity .
- Synthetic Challenges : High-purity acrylamide derivatives require optimized reaction conditions, as seen in LQM445 (70–85% yield) and 11h (77% yield) .
Q & A
Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thienopyrimidine Core Formation : Condensation of 2-aminothiophene derivatives with carbonyl reagents under acidic conditions (e.g., POCl₃) to form the 4-oxothieno[3,2-d]pyrimidine scaffold .
Ethylenediamine Linker Introduction : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the ethylenediamine side chain to the thienopyrimidine core .
Acrylamide Conjugation : Michael addition or amide coupling to introduce the (E)-3-(2-chlorophenyl)acrylamide moiety. Use catalysts like HOBt/EDC for amide bond formation to improve yields .
Yield Optimization : Monitor reaction kinetics via HPLC, and employ microwave-assisted synthesis to reduce side products. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures >95% purity .
Q. How can the compound’s solubility and stability be characterized under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) and measure equilibrium solubility via UV-Vis spectroscopy. Use DMSO as a co-solvent (≤1% v/v) for low-solubility conditions .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The compound’s ester and amide bonds are prone to hydrolysis under acidic/alkaline conditions; lyophilization is recommended for long-term storage .
Q. What spectroscopic and crystallographic techniques are suitable for structural elucidation?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in deuterated DMSO to confirm acrylamide geometry (E/Z isomerism) and thienopyrimidine substitution patterns .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: MeOH/CHCl₃) and resolve the 3D structure to validate stereochemistry. Compare bond lengths/angles with similar thienopyrimidine derivatives (e.g., C–S bond: ~1.74 Å) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer :
- Kinase Inhibition : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <1 μM suggest high potency .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to positive controls (e.g., doxorubicin) and report EC₅₀ with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (ATCC-verified), passage numbers, and serum conditions.
- Data Normalization : Use Z-factor analysis to quantify assay robustness. For example, discrepancies in IC₅₀ values may arise from variable ATP concentrations in kinase assays .
- Meta-Analysis : Apply Bayesian statistics to integrate data from multiple studies, weighting results by sample size and assay quality .
Q. What experimental designs are optimal for investigating the compound’s in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- PK Studies : Administer the compound intravenously/orally to rodents and collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h. Quantify via LC-MS/MS; calculate AUC, Cₘₐₓ, and t₁/₂. Monitor metabolites (e.g., hydrolyzed acrylamide) .
- Toxicity : Conduct OECD Guideline 407-compliant 28-day repeated-dose studies. Histopathology of liver/kidney tissues and serum ALT/AST levels indicate hepatotoxicity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
- Methodological Answer :
- Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents. Modify the thienopyrimidine core with methyl/fluoro groups .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes to kinase ATP pockets. Prioritize analogs with ΔG < -9 kcal/mol .
Q. What strategies can mitigate off-target effects in cellular models?
- Methodological Answer :
- Proteome Profiling : Use thermal shift assays (CETSA) to identify non-target protein interactions.
- CRISPR Knockout : Generate isogenic cell lines lacking suspected off-target kinases (e.g., JAK2) to isolate compound-specific effects .
Q. How can metabolic pathways and excretion mechanisms be elucidated?
- Methodological Answer :
- Metabolite ID : Incubate the compound with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Phase I metabolites (oxidation) and Phase II conjugates (glucuronidation) are common for acrylamides .
- Biliary Excretion : Use perfused rat liver models to quantify fecal vs. urinary excretion ratios .
Methodological Notes
- Data Interpretation : Cross-validate computational predictions (e.g., LogP from ACD/Percepta ) with experimental LogP (shake-flask method).
- Contradiction Management : Resolve discrepancies in crystallographic data (e.g., bond angles) by comparing with deposited structures in the Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
